molecular formula C78H121N21O20 B3029150 Neurotensin CAS No. 55508-42-4

Neurotensin

Numéro de catalogue B3029150
Numéro CAS: 55508-42-4
Poids moléculaire: 1672.9 g/mol
Clé InChI: PCJGZPGTCUMMOT-ISULXFBGSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Neurotensin is a protein composed of 13 amino acid residues that causes hypertension and vasodilation and is present in the brain . It is implicated in the regulation of luteinizing hormone and prolactin release and has significant interaction with the dopaminergic system .


Synthesis Analysis

Neurotensin is produced from pre-pro-neurotensin, which contains the NT1–13 and neuromedin N . It is released as a response to luminal fat contents and its physiological functions include increasing intestinal motility, increasing pancreatic and biliary secretions, and stimulating the growth of various tissues like the gut, pancreas, adrenal gland, and liver . In the CNS, it is thought to inhibit dopaminergic pathways .


Molecular Structure Analysis

Neurotensin acts through 3 main receptors: Neurotensin receptor 1 (NTSR1), NTSR2, and NTSR3 (or sortilin 1) . The first two are seven-transmembrane G-protein coupled receptors and the latter is a single transmembrane domain sorting receptor .


Chemical Reactions Analysis

Neurotensin’s role in cancer is believed to stem from modifications in the NT gene regulation involving Ras dysregulation and changes to methylation patterns of cytosine-phosphorus-guanine (CpG) sites in the NT promoter region .

Applications De Recherche Scientifique

Therapeutic Potentials of Neurotensin

Neurotensin Receptors in Therapeutics

The neurotensinergic system, involving neurotensin and its receptors (NTS1/NTSR1 and NTS2/NTSR2), plays a role in various physiological and pathological processes, including cancer growth, neuropsychiatric disorders, and metabolic issues. Iyer and Kunos (2021) discussed the discovery of compounds modulating neurotensin's functions through its receptors, highlighting the therapeutic potential of targeting the neurotensinergic system for treating several pathologies Iyer & Kunos (2021).

Neurotensin in Pain Management

Neurotensin receptors have been targeted for treating pain, schizophrenia, addiction, and cancer. Lee et al. (2015) explored the differences in desensitization properties of neurotensin and Contulakin-G, a marine analgesic peptide. Their findings support the development of neurotensin-based therapeutic agents with improved penetration across the blood-brain barrier, emphasizing opportunities for conotoxins as novel pharmacological tools Lee et al. (2015).

Neurotensin in Reproductive Health

Campbell et al. (2019) investigated the impact of neurotensin on the function of human and nonhuman primate sperm. They found that neurotensin stimulates the acrosome reaction in sperm, impacting fertilization rates. This study suggests potential contraceptive applications of neurotensin and sheds light on its role in natural fertilization Campbell et al. (2019).

Neurotensin in Appetite Regulation and Metabolic Health

Ratner et al. (2016) explored the effects of peripheral neurotensin on appetite regulation, discovering that it decreased food intake in mice and rats. This study provides insights into the metabolic actions of neurotensin, potentially contributing to the development of treatments for obesity and related metabolic disorders Ratner et al. (2016).

Safety And Hazards

When handling Neurotensin, one should avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition .

Orientations Futures

Identifying the role of Neurotensin in the underlying molecular mechanisms in various cancers can give way to developing new agnostic drugs and personalizing treatment according to the genomic structure of various cancers . Furthermore, new insights in the control of fat homeostasis suggest a role for Neurotensin in influencing the risk of unfavorable cardio–metabolic outcomes and overall mortality in humans .

Propriétés

IUPAC Name

(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-4-amino-2-[[(2S)-4-carboxy-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-4-methyl-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanoyl]amino]propanoyl]amino]butanoyl]amino]-4-oxobutanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C78H121N21O20/c1-7-43(6)63(73(115)96-57(76(118)119)37-42(4)5)97-70(112)55(39-45-21-25-47(101)26-22-45)95-72(114)59-18-13-35-99(59)75(117)52(16-11-33-86-78(83)84)90-64(106)48(15-10-32-85-77(81)82)89-71(113)58-17-12-34-98(58)74(116)51(14-8-9-31-79)91-69(111)56(40-60(80)102)94-66(108)50(28-30-62(104)105)88-68(110)54(38-44-19-23-46(100)24-20-44)93-67(109)53(36-41(2)3)92-65(107)49-27-29-61(103)87-49/h19-26,41-43,48-59,63,100-101H,7-18,27-40,79H2,1-6H3,(H2,80,102)(H,87,103)(H,88,110)(H,89,113)(H,90,106)(H,91,111)(H,92,107)(H,93,109)(H,94,108)(H,95,114)(H,96,115)(H,97,112)(H,104,105)(H,118,119)(H4,81,82,85)(H4,83,84,86)/t43-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,63-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCJGZPGTCUMMOT-ISULXFBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C2CCCN2C(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CC(C)C)NC(=O)C5CCC(=O)N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]5CCC(=O)N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C78H121N21O20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1672.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Neurotensin

CAS RN

39379-15-2, 55508-42-4, 64088-62-6
Record name Neurotensin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039379152
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Neurotensin (ox)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055508424
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Neurotensin, tyr(11)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064088626
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NEUROTENSIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XHB61LG5QS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
88,900
Citations
JP Vincent, J Mazella, P Kitabgi - Trends in pharmacological sciences, 1999 - cell.com
… Three subtypes of neurotensin receptors have … neurotensin receptors is summarized and the relationship between these receptors and the known pharmacological effects of neurotensin …
Number of citations: 662 www.cell.com
F St-Gelais, C Jomphe, LÉ Trudeau - Journal of Psychiatry and …, 2006 - jpn.ca
… neurotensin has been studied for more than 30 years. Although it is widely distributed in the central and peripheral nervous systems, neurotensin … a role for neurotensin in schizophrenia, …
Number of citations: 241 www.jpn.ca
EB Binder, B Kinkead, MJ Owens, CB Nemeroff - Pharmacological reviews, 2001 - ASPET
Interactions between the classical monoamine neurotransmitter dopamine (DA) and the peptide neurotransmitter neurotensin (NT) in the central nervous system (CNS) have now been …
Number of citations: 307 pharmrev.aspetjournals.org
Y Shibata, JF White, MJ Serrano-Vega… - Journal of molecular …, 2009 - Elsevier
Structural studies on G-protein-coupled receptors have been hampered for many years by their instability in detergent solution and by the number of potential conformations that …
Number of citations: 193 www.sciencedirect.com
JF White, N Noinaj, Y Shibata, J Love, B Kloss, F Xu… - Nature, 2012 - nature.com
Neurotensin (NTS) is a 13-amino-acid peptide that functions as both a neurotransmitter and a hormone through the activation of the neurotensin receptor NTSR1, a G-protein-coupled …
Number of citations: 562 www.nature.com
BV Clineschmidt, JC McGuffin, PB Bunting - European journal of …, 1979 - Elsevier
… action of neurotensin lasted for about 1 h. In the hot plate test, neurotensin, [Gln 4 ]-neurotensin and [… At antinocisponsive doses, mice treated intracisternally with neurotensin also were …
Number of citations: 276 www.sciencedirect.com
R Carraway, SE Leeman - Journal of Biological Chemistry, 1973 - ASBMB
… neurotensin is a tridecapeptide composed of Lys, Arg 2 , Asx, Glx 2 , Pro 2 , Ileu, Leu 2 , Tyr 2 . Neurotensin … Neurotensin induces hypotension in the rat and can stimulate the contraction …
Number of citations: 876 www.jbc.org
AM Blackburn, SR Bloom, RG Long, DR Fletcher… - The Lancet, 1980 - Elsevier
… neurotensin given was calculated directly by determining the concentration of immunoreactive neurotensin … Three basal blood samples for neurotensin measurement were taken before …
Number of citations: 227 www.sciencedirect.com
K Tanaka, M Masu, S Nakanishi - Neuron, 1990 - cell.com
… The neurotensin receptor mRNA is expressed in both the brain and the peripheral … the neurotensin receptor, which mediates the diverse neuronal and peripheral actions of neurotensin …
Number of citations: 627 www.cell.com
DJ Pettibone, JF Hess, PJ Hey, MA Jacobson… - … of Pharmacology and …, 2002 - ASPET
Mice deficient in the neurotensin (NT)-1 receptor (NTR1) were developed to characterize the NT receptor subtypes that mediate various in vivo responses to NT. F2 generation (C57BL6/…
Number of citations: 151 jpet.aspetjournals.org

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.